molecular formula C18H17N3O2S B7754427 5,7-dimethyl-2-[2-(4-methylphenyl)-2-oxoethyl]sulfanyl-8H-pyrido[2,3-d]pyrimidin-4-one

5,7-dimethyl-2-[2-(4-methylphenyl)-2-oxoethyl]sulfanyl-8H-pyrido[2,3-d]pyrimidin-4-one

Cat. No.: B7754427
M. Wt: 339.4 g/mol
InChI Key: JORCRLVQFJLLJY-UHFFFAOYSA-N
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Description

5,7-dimethyl-2-[2-(4-methylphenyl)-2-oxoethyl]sulfanyl-8H-pyrido[2,3-d]pyrimidin-4-one is a heterocyclic compound belonging to the pyrido[2,3-d]pyrimidine family. These compounds are known for their diverse biological activities, including antiproliferative, antimicrobial, anti-inflammatory, and analgesic properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-dimethyl-2-[2-(4-methylphenyl)-2-oxoethyl]sulfanyl-8H-pyrido[2,3-d]pyrimidin-4-one typically involves the cyclization of 5-acetyl-4-aminopyrimidines. This process can be achieved by heating the starting materials under reflux with sodium methoxide in butanol . The reaction conditions may vary depending on the specific substituents and desired products.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimization for yield and purity.

Chemical Reactions Analysis

Types of Reactions

5,7-dimethyl-2-[2-(4-methylphenyl)-2-oxoethyl]sulfanyl-8H-pyrido[2,3-d]pyrimidin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxide, sulfone, alcohol, and substituted derivatives of the original compound .

Scientific Research Applications

5,7-dimethyl-2-[2-(4-methylphenyl)-2-oxoethyl]sulfanyl-8H-pyrido[2,3-d]pyrimidin-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 5,7-dimethyl-2-[2-(4-methylphenyl)-2-oxoethyl]sulfanyl-8H-pyrido[2,3-d]pyrimidin-4-one involves its interaction with various molecular targets. It has been shown to inhibit protein tyrosine kinases and cyclin-dependent kinases, which are crucial for cell proliferation and survival . The compound’s antiproliferative activity is primarily due to its ability to interfere with these signaling pathways.

Properties

IUPAC Name

5,7-dimethyl-2-[2-(4-methylphenyl)-2-oxoethyl]sulfanyl-8H-pyrido[2,3-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O2S/c1-10-4-6-13(7-5-10)14(22)9-24-18-20-16-15(17(23)21-18)11(2)8-12(3)19-16/h4-8H,9H2,1-3H3,(H,19,20,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JORCRLVQFJLLJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)CSC2=NC(=O)C3=C(C=C(NC3=N2)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C(=O)CSC2=NC(=O)C3=C(C=C(NC3=N2)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.